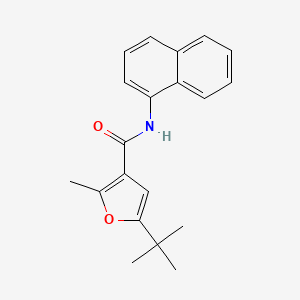

![molecular formula C21H25N3O4 B5535920 methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic molecules that include functional groups such as esters, amides, and possibly heterocyclic components like piperazine. These types of compounds are often studied for their potential pharmaceutical applications, focusing on their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions starting from readily available precursors. For instance, compounds like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared through steps from corresponding acetoacetic esters, used for the synthesis of heterocyclic systems (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).

Molecular Structure Analysis

Crystallographic studies are a common approach to analyze the molecular structure of such compounds. For instance, the molecular structures of related compounds have been determined by single crystal X-ray diffraction analysis, revealing specific conformations and geometric parameters essential for understanding their chemical behavior (Vanessa Renee Little, H. Jenkins, K. Vaughan, 2008).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions with biomolecules, influenced by the functional groups present in their structure. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has shown promising antiproliferative activity toward human cancer cells, attributed to its inhibition of tubulin polymerization (Hidemitsu Minegishi et al., 2015).

Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Compounds Preparation

Methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate and related compounds have been utilized in the synthesis of various heterocyclic systems. For instance, Lovro Selič et al. (1997) described the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones from corresponding acetoacetic esters, highlighting the compound's role in facilitating complex organic transformations (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).

Antimicrobial Activities

In another study, H. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones with various primary amines, including methyl piperazine as an amine component. These compounds were screened for their antimicrobial activities, demonstrating the potential use of methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate derivatives in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2010).

Tubulin Polymerization Inhibition

A specific derivative, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), was identified as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods. This compound showed promising antiproliferative activity toward human cancer cells, highlighting its potential as a cancer therapeutic agent. It inhibited acetylated tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, & Hiroyuki Nakamura, 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 3-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-27-19-8-6-18(7-9-19)24-12-10-23(11-13-24)15-20(25)22-17-5-3-4-16(14-17)21(26)28-2/h3-9,14H,10-13,15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUOSJDAIZRML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetylamino}-benzoic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

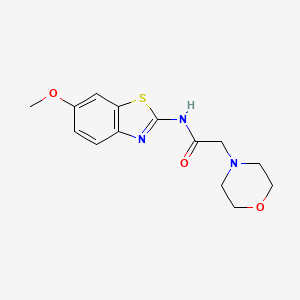

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

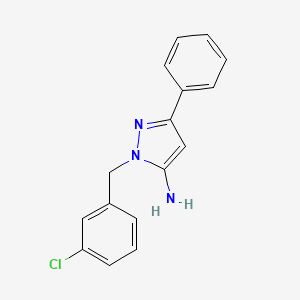

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)